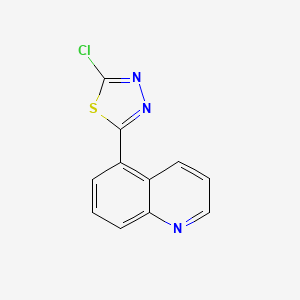

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and thiadiazole moieties in its structure endows it with unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline typically involves the reaction of quinoline derivatives with thiadiazole precursors. One common method involves the cyclization of 2-chloroquinoline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

化学反応の分析

Types of Reactions

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

科学的研究の応用

Antimicrobial Properties

Research indicates that 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including multi-drug resistant strains of Staphylococcus aureus and common fungal pathogens like Candida albicans and Aspergillus niger . The compound's mechanism of action involves disrupting cellular processes critical for microbial survival.

Case Study: Antimicrobial Efficacy

A study involving clinical isolates demonstrated that this compound effectively inhibited the growth of resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antimicrobial agents .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro assays have indicated its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon cancer cells . The mechanism appears to involve downregulation of key signaling pathways such as PI3K/Akt.

Case Study: Cancer Research

In a preclinical model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups .

Agricultural Chemistry

The compound's potential extends into agricultural applications as well. Its antibacterial properties suggest it could be used as a biopesticide or fungicide, offering an environmentally friendly alternative to synthetic chemicals. The presence of the thiadiazole moiety enhances its efficacy against plant pathogens .

Industrial Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it useful in the development of new materials such as polymers and coatings due to its chemical stability and reactivity .

Structure-Activity Relationship (SAR) Studies

The compound is valuable for SAR studies that investigate how structural changes affect biological activity. By comparing it with other related compounds, researchers can identify functional groups essential for desired pharmacological effects .

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(5-chlorobenzylthio)-1,3,4-thiadiazole | Contains benzylthio instead of quinoline | Enhanced lipophilicity |

| 2-Aminoquinoline | Lacks thiadiazole moiety | Different pharmacological profiles |

| 5-Nitrothiazole | Contains thiazole instead of thiadiazole | Distinct antibacterial properties |

作用機序

The mechanism of action of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. Additionally, it can interact with proteins, disrupting their normal function. The presence of the thiadiazole ring allows the compound to cross cellular membranes and exert its effects within the cell .

類似化合物との比較

Similar Compounds

- 5-(5-Nitro-1,3,4-thiadiazol-2-yl)quinoline

- 5-(5-Methyl-1,3,4-thiadiazol-2-yl)quinoline

- 5-(5-Amino-1,3,4-thiadiazol-2-yl)quinoline

Uniqueness

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for further functionalization.

生物活性

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and the implications of these findings for medicinal chemistry.

Synthesis and Structural Characteristics

The compound is synthesized through various methods that typically involve the reaction of quinoline derivatives with thiadiazole moieties. The incorporation of the 1,3,4-thiadiazole ring enhances the biological activity of quinoline derivatives by modifying their electronic and steric properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that related compounds demonstrate considerable activity against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various human cancer cell lines. A notable study highlighted that derivatives containing the thiadiazole moiety showed promising cytotoxicity against breast cancer cell lines with IC50 values around 1.47 μM . In another investigation, compounds derived from quinoline-thiadiazole hybrids demonstrated broad-spectrum activity against multiple cancer types, indicating a significant potential for drug development in oncology .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring and the quinoline scaffold can drastically alter biological activity. For example:

- Substituents on the benzyl group of the thiadiazole influence antibacterial efficacy.

- The presence of electron-withdrawing groups (EWGs) on the thiadiazole ring enhances cytotoxic activity against cancer cell lines .

Antiviral Activity

Recent computational studies have indicated that derivatives of this compound may serve as potential inhibitors of COVID-19 by effectively binding to viral proteases. Molecular docking studies revealed strong interactions between these compounds and the main protease of SARS-CoV-2, suggesting a mechanism for antiviral action .

Neuropharmacological Effects

Some derivatives have been evaluated for their anticonvulsant properties in animal models. The compounds were tested in maximal electroshock seizure (MES) and pentylenetetrazol-induced seizure models, showing varying degrees of efficacy . This highlights their potential utility in treating neurological disorders.

Data Tables

特性

IUPAC Name |

2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCOLYDJSQXWDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。